6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one
Overview
Description
6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C7H9ClO. It is characterized by a chlorine atom and a methyl group attached to a bicyclic ring structure, which includes a ketone functional group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of a chlorinated ketone precursor in the presence of a strong base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield a variety of products, including halogenated derivatives or amine derivatives.
Scientific Research Applications
6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one is unique due to its bicyclic structure and the presence of both a chlorine atom and a methyl group. Similar compounds include other bicyclic ketones and chlorinated organic molecules, but the specific arrangement of atoms in this compound sets it apart.
Comparison with Similar Compounds
6-Chloro-6-ethylbicyclo[3.1.0]hexan-2-one
6-Chloro-6-phenylbicyclo[3.1.0]hexan-2-one
6-Bromo-6-methylbicyclo[3.1.0]hexan-2-one
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Properties
IUPAC Name |
6-chloro-6-methylbicyclo[3.1.0]hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-7(8)4-2-3-5(9)6(4)7/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVASLZCGNQJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558154 | |
Record name | 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117341-93-2 | |
Record name | 6-Chloro-6-methylbicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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